molecular formula C16H31OPSi2 B15159964 [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane CAS No. 679406-54-3

[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane

Cat. No.: B15159964
CAS No.: 679406-54-3
M. Wt: 326.56 g/mol
InChI Key: YFHLIPPTVGJCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is a unique organophosphorus compound It features a phosphane core bonded to a bis(trimethylsilyl)methyl group and a (2-methoxy-3-methylphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane typically involves the reaction of a phosphane precursor with bis(trimethylsilyl)methyl and (2-methoxy-3-methylphenyl)methyl reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups or the methoxy-methylphenyl group are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane exerts its effects involves interactions with various molecular targets. The phosphane group can act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric protection, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    [Bis(trimethylsilyl)]selenide: Similar in structure but contains selenium instead of phosphorus.

    3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in the functional group attached to the phenyl ring.

Uniqueness

[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is unique due to the combination of its phosphane core with both trimethylsilyl and methoxy-methylphenyl groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable in specialized applications.

Properties

CAS No.

679406-54-3

Molecular Formula

C16H31OPSi2

Molecular Weight

326.56 g/mol

IUPAC Name

bis(trimethylsilyl)methyl-[(2-methoxy-3-methylphenyl)methyl]phosphane

InChI

InChI=1S/C16H31OPSi2/c1-13-10-9-11-14(15(13)17-2)12-18-16(19(3,4)5)20(6,7)8/h9-11,16,18H,12H2,1-8H3

InChI Key

YFHLIPPTVGJCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CPC([Si](C)(C)C)[Si](C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.